molecular formula C18H13Cl2N3O2 B2947747 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide CAS No. 338976-66-2

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Cat. No.: B2947747
CAS No.: 338976-66-2
M. Wt: 374.22
InChI Key: NVIAPFABTJHSAN-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This acrylamide derivative is structurally engineered for potential application as a protein kinase inhibitor. Its molecular architecture, featuring a cyanide group and a phenylacrylamide core, is characteristic of compounds that target the ATP-binding sites of kinases. Research into analogs with similar structures has shown promise in modulating key cancer pathways, such as those involving DNA repair, suggesting potential for use in combinatorial therapies to overcome drug resistance . The (2,4-dichlorobenzyl)oxyimino moiety may further contribute to target specificity and cellular penetration. This compound is provided exclusively for investigational purposes to support the development of novel targeted therapies, high-throughput screening assays, and structure-activity relationship (SAR) studies in cancer biology and chemical biology. All research applications should be validated within the user's specific experimental system.

Properties

IUPAC Name

(Z)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-16-7-6-14(17(20)9-16)11-25-23-12-22-18(24)15(10-21)8-13-4-2-1-3-5-13/h1-9,12H,11H2,(H,22,23,24)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAPFABTJHSAN-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide (CAS No. 338976-66-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its anti-inflammatory properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13Cl2N3O2
  • Molecular Weight : 374.22 g/mol
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 8.92 (predicted)

The biological activity of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide has been primarily investigated through its anti-inflammatory effects. The compound appears to exert its effects through the modulation of various inflammatory pathways, particularly by influencing the production of pro-inflammatory cytokines and nitric oxide.

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly reduce cell viability in macrophage cultures when exposed to inflammatory stimuli. It modulates the synthesis of nitrite and cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

In Vivo Studies

In vivo studies using animal models have shown that this compound possesses notable anti-inflammatory properties. For instance, in a model of Complete Freund's Adjuvant (CFA)-induced paw edema, treatment with the compound resulted in a significant reduction in edema comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

StudyMethodologyFindings
Anti-inflammatory Activity CFA-induced paw edema modelSignificant reduction in paw swelling at doses of 100 mg/kg .
Cytokine Production J774 macrophage culturesReduced production of IL-1β and TNFα; effective at concentrations of 25 and 50 μM .
Leukocyte Migration Zymosan-induced peritonitis modelReduction in leukocyte migration by up to 90% at higher doses (50 mg/kg) .

Molecular Docking Studies

Molecular docking studies have identified potential targets for 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide, including leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). These interactions suggest that the compound may inhibit key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares critical substituents with several analogs, most notably the 2,4-dichlorobenzyl group, which is recurrent in pharmaceuticals and synthetic intermediates. Below is a comparative table of molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide (Target) Likely C₁₉H₁₄Cl₂N₃O₂ ~387 Cyano, dichlorobenzyloxyimino, acrylamide
Methyl 2-(benzoylamino)-3-([(2,4-dichlorobenzyl)oxy]imino)propanoate C₁₈H₁₆Cl₂N₂O₄ 395.24 Benzoylamino, ester, dichlorobenzyloxyimino
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) C₁₄H₁₀Cl₂O₃ 295.0 Dichlorobenzyl, hydroxy, aldehyde
N-(2,4-Dichlorobenzyl)-N-methylformamide C₉H₈Cl₂NO 222.07 Dichlorobenzyl, methylformamide

Key Observations :

  • The dichlorobenzyl group is a common pharmacophore, enhancing lipophilicity and binding affinity in drug candidates .

Impurity Profiles and Regulatory Considerations

Pharmaceutical impurities in dichlorobenzyl derivatives are well-documented. For example:

  • Impurity C(EP): A nitrate salt with structural similarity to the target compound’s dichlorobenzyloxyimino group .
  • Isoconazole Nitrate : A dichlorobenzyl-containing antifungal agent, highlighting the moiety’s relevance in drug design .

The target compound’s synthesis would require stringent monitoring of byproducts such as N-alkylated isomers or hydrolysis products , akin to impurities observed in .

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Substitution reactions under alkaline conditions to introduce the 2,4-dichlorobenzyloxy moiety. For example, reacting nitrobenzene derivatives with 2,4-dichlorobenzyl alcohol to form intermediates .
  • Step 2: Reduction of nitro groups to amines using iron powder under acidic conditions .
  • Step 3: Condensation of the amine intermediate with cyanoacetic acid or acrylamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .

Optimization Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., microwave irradiation for Mannich base derivatives) .
  • Monitor pH and temperature rigorously during substitution and reduction steps to avoid side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm the presence of the dichlorobenzyl group (δ 7.2–7.8 ppm for aromatic protons) and acrylamide backbone (δ 5.5–6.5 ppm for vinyl protons) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
  • IR Spectroscopy:
    • Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O of acrylamide) .
  • Mass Spectrometry (HRMS):
    • Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₄Cl₂N₂O₂) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • GHS Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Protective Measures:
    • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Work in a fume hood to avoid inhalation of aerosols .
  • Disposal: Incinerate at >1000°C in a licensed hazardous waste facility .

Advanced Research Questions

Q. How does this compound function as a corrosion inhibitor, and what computational methods validate its mechanism?

Methodological Answer:

  • Experimental Validation:

    • Electrochemical Methods:
  • Potentiodynamic Polarization: Measure corrosion current density (Icorr) in HNO₃ solutions to assess inhibition efficiency .

  • Electrochemical Impedance Spectroscopy (EIS): Calculate charge-transfer resistance (Rct) to evaluate adsorption behavior .

    • Surface Analysis: Use SEM/EDS to detect inhibitor film formation on copper surfaces .
  • Computational Validation:

    • Density Functional Theory (DFT): Calculate electronic parameters (e.g., HOMO-LUMO energy gap, dipole moment) to predict adsorption affinity .
    • Monte Carlo Simulations: Model inhibitor-metal interactions to determine binding energy (e.g., −450 kJ/mol for favorable adsorption) .

Table 1: Example Corrosion Inhibition Data (1.0 M HNO₃, 298 K)

Concentration (mM)Inhibition Efficiency (%)Rct (Ω·cm²)
0.178520
0.5921250

Q. How can researchers evaluate its biological activities, such as antioxidant effects?

Methodological Answer:

  • In Vitro Antioxidant Assays:
    • DPPH Radical Scavenging: Measure absorbance at 517 nm to quantify free radical inhibition .
    • FRAP Assay: Compare Fe³⁺ reduction capacity to Trolox standards .
  • In Vivo Anti-inflammatory Testing:
    • Carrageenan-Induced Paw Edema: Administer 50–100 mg/kg doses and measure edema reduction over 6 hours .

Q. How to address discrepancies in experimental data regarding its efficacy in different environments?

Methodological Answer:

  • Identify Variables:
    • pH Dependence: Test inhibition efficiency in acidic (pH 2) vs. neutral (pH 7) conditions; lower pH may protonate the compound, reducing adsorption .
    • Temperature Effects: Use Arrhenius plots to assess activation energy changes (e.g., Ea increases from 35 kJ/mol to 45 kJ/mol with inhibitor addition) .
  • Cross-Validation: Combine electrochemical data with surface characterization (e.g., AFM or XPS) to confirm mechanistic hypotheses .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • Molecular Docking: Simulate binding to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
  • Reactivity Descriptors:
    • Fukui Indices: Identify nucleophilic/electrophilic sites (e.g., high f⁻ at the cyano group for nucleophilic attacks) .
  • Solvent Effects: Use COSMO-RS to model solvation energy in polar vs. non-polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.